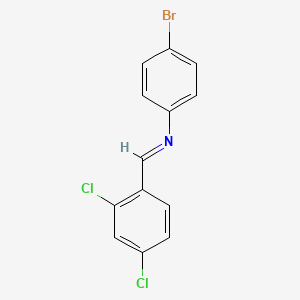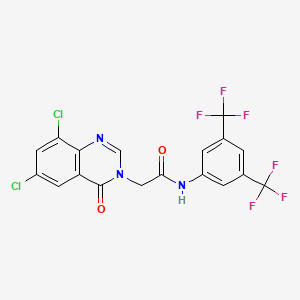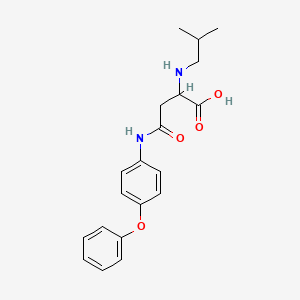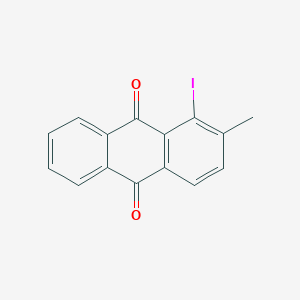
4-Bromo-N-(2,4-dichlorobenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is a chemical compound with the molecular formula C13H8BrCl2N It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 4-bromoaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(2,4-dichlorobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the starting amine and aldehyde.
Applications De Recherche Scientifique
4-Bromo-N-(2,4-dichlorobenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in developing pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 4-Bromo-N-(2,4-dichlorobenzylidene)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(2-chlorobenzylidene)aniline
- 4-Bromo-N-(3,4-dichlorobenzylidene)aniline
- 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
Uniqueness
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in coordination chemistry and materials science.
Propriétés
Numéro CAS |
14632-35-0 |
|---|---|
Formule moléculaire |
C13H8BrCl2N |
Poids moléculaire |
329.0 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8BrCl2N/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-8H |
Clé InChI |
VMLIQUBRQZTNBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)

![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)








